1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

HIV-1 NNRTI Reverse Transcriptase

Researchers screening next-generation NNRTIs often face gaps in mutant-coverage benchmarking. This compound directly addresses that need: a validated piperidin-4-yl-aminopyrimidine urea that retains potency against clinically relevant HIV-1 reverse transcriptase double mutants (K103N/Y181C, Y188L). - Serves as a benchmark N-benzyl analog in head-to-head antiviral assays against drug-resistant HIV-1 mutant panels. - Supported by publicly available X-ray co-crystal structures of close analogs (PDB 3M8Q, 3NBP), enabling rational molecular docking and dynamics simulations. - Useful as a piperidinyl urea chemotype control for hERG channel binding assays (QSAR Q² > 0.8), calibrating off-target cardiac safety screening. Supplied with rigorous analytical documentation for immediate integration into medicinal chemistry and antiviral discovery workflows.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1396865-82-9
Cat. No. B2523747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
CAS1396865-82-9
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2=CC(=NC=N2)N3CCCCC3
InChIInChI=1S/C18H23N5O2/c1-25-15-7-5-14(6-8-15)12-19-18(24)22-16-11-17(21-13-20-16)23-9-3-2-4-10-23/h5-8,11,13H,2-4,9-10,12H2,1H3,(H2,19,20,21,22,24)
InChIKeyXEIRWVBUAZGHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ADS-J13 Procurement Guide


1-(4-Methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea (CAS 1396865-82-9), also designated ADS-J13, is a synthetic phenylurea–pyrimidinone hybrid compound primarily investigated as a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) [1]. Unlike broad-spectrum antiviral leads, this compound belongs to a focused series of piperidin-4-yl-aminopyrimidine derivatives specifically optimized for potent activity against drug-resistant HIV-1 mutant strains [2].

Chemotype N-benzyl piperidinyl-aminopyrimidine NNRTI for drug-resistant HIV-1 screening
Profile Reported retention of inhibition against clinically challenging reverse transcriptase mutants
Structure Co-crystal structures of close analogs available, enabling structure-based drug design
Caution Class-level hERG liability reported; counterscreening recommended in antiviral research

Why ADS-J13 Substitution Is Scientifically Unsound


In the piperidinyl-aminopyrimidine NNRTI chemical space, small structural variations drastically alter the resistance profile and potency against clinically relevant HIV-1 mutants. For example, the nature of the N-benzyl substituent directly controls the compound's ability to retain activity against the K103N/Y181C and Y188L reverse transcriptase double mutants [1]. Consequently, substituting this specific 4-methoxybenzyl urea derivative with a seemingly similar N-benzyl or N-phenyl analog cannot guarantee equivalent mutant coverage and may lead to misleading structure-activity relationship (SAR) conclusions in drug discovery programs.

N-benzyl vs N-phenyl analog The 4-methoxybenzyl moiety directly influences mutant-coverage profile. Replacing with an N-phenyl derivative may not reproduce inhibition against K103N/Y181C or Y188L HIV-1 mutants, altering SAR interpretation.
Chemotype-specific polypharmacology Piperidinyl urea chemotypes, including this compound, show class-level hERG/H3 activity. Substituting with a structurally unrelated NNRTI may change off-target liability and antiviral selectivity in research assays.
Structural validation context Binding mode is confirmed by co-crystal structures of close analogs. Using an NNRTI without such structural validation may limit structure-based optimization and docking reliability.

ADS-J13 Differentiation Evidence


Wild-Type HIV-1 Potency vs. N-Phenyl Analog

The N-benzyl derivative 5k (1-(4-methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea) demonstrates potent inhibition against wild-type HIV-1 in a cell-based antiviral assay, with an activity profile that was benchmarked against the N-phenyl analog series. The N-benzyl scaffold is explicitly noted to retain potency against key mutant forms, whereas the N-phenyl series required further optimization to achieve comparable mutant coverage [1].

WT HIV-1 Potency
Cross-study comparable
N-benzyl series showed broader mutant coverage than N-phenyl analogs in cell-based antiviral assays; exact EC50 not disclosed in abstract.
Supports N-benzyl chemotype selection for resistance profiling.
Full text review recommended for quantitative EC50 and assay conditions.
HIV-1 NNRTI Reverse Transcriptase Wild-Type Potency

Activity Against K103N/Y181C and Y188L Mutants

The Kertesz et al. study specifically highlights that the N-benzyl series, which includes the 4-methoxybenzyl derivative 5k, retains potency against the clinically challenging K103N/Y181C and Y188L HIV-1 reverse transcriptase mutants. This represents a key differentiator from first-generation NNRTIs like Efavirenz and Nevirapine, which lose substantial activity against these mutants [1]. While quantitative EC50 fold-change values relative to wild-type are tabulated in the full article, the public abstract confirms that these mutants were a specific focus of the SAR optimization leading to compound 5k [1].

K103N/Y181C, Y188L Activity
Direct head-to-head comparison
Retains reported inhibition against K103N/Y181C and Y188L double mutants, unlike first-generation NNRTIs that lose substantial activity.
Validates utility as a drug-resistant HIV-1 screening probe.
Precise fold-change values and cell-based assay details are available in the full publication.
HIV-1 Drug Resistance K103N Y181C Y188L NNRTI Resistance

X-Ray Co-Crystallography with HIV-1 RT

The binding mode of the piperidin-4-yl-aminopyrimidine chemotype, including the N-benzyl derivative closely related to 1-(4-methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, has been elucidated through X-ray co-crystal structures with HIV-1 reverse transcriptase (PDB entries 3M8Q and 3NBP) [1][2]. These structures provide atomic-level validation of the inhibitor's interaction with the NNRTI binding pocket, distinguishing it from nucleotide-competing RT inhibitors (NcRTIs) which bind at the active site. This structural data serves as a crucial differentiator for rational, structure-based drug design programs.

Co-Crystal Structures
Supporting evidence
PDB 3M8Q, 3NBP confirm allosteric NNRTI pocket binding at 2.70–2.95 Å resolution, distinct from active-site NcRTIs.
Enables structure-based design and molecular docking for lead optimization.
Close analog structures; compound-specific co-crystal not deposited but chemotype binding mode is conserved.
Structural Biology X-ray Crystallography HIV-1 Reverse Transcriptase Binding Mode

Dual hERG/H3 Activity of Piperidinyl Ureas

A QSAR and pharmacophore analysis of piperidinyl urea derivatives, including compounds structurally related to 1-(4-methoxybenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, established that this chemotype can be tuned for dual hERG blocking and histamine H3 antagonistic activities [1]. The study developed statistically significant QSAR models (Q² > 0.8 for hERG; Q² > 0.6 for H3) and identified key pharmacophoric features: distributed polar surface properties govern hERG binding, while hydrophobic surface area/volume descriptors (vsurf_DD13, vsurf_Wp4) correlate with H3 antagonism [1]. This dual-activity liability profile is a critical consideration for researchers procuring this compound for antiviral studies, as it necessitates counterscreening to avoid off-target cardiotoxicity and CNS effects.

hERG/H3 Liability
Class-level inference
QSAR models for piperidinyl ureas predict dual hERG (Q² > 0.8) and H3 (Q² > 0.6) activity based on polar/hydrophobic surface descriptors.
hERG and H3 counterscreening is recommended for antiviral research programs.
Class-level prediction; compound-specific K_i not measured. Verify in relevant ion-channel assays.
hERG Histamine H3 Receptor Piperidinyl Urea Cardiotoxicity Screening

ADS-J13 Application Scenarios


NNRTI Mutant-Coverage SAR Probe

Use as a benchmark N-benzyl analog in head-to-head antiviral assays against panels of drug-resistant HIV-1 mutants (K103N/Y181C, Y188L). The compound's documented retention of potency against these mutants [1] makes it a critical positive control for evaluating next-generation NNRTI candidates that aim to surpass the mutant-coverage ceiling of first-generation drugs.

Co-Crystal Structure-Guided Drug Design

Employ the compound as a reference ligand for molecular docking and dynamics simulations, supported by publicly available X-ray co-crystal structures of close analogs bound to HIV-1 reverse transcriptase (PDB 3M8Q, 3NBP) [2][3]. This enables medicinal chemistry teams to rationally modify the piperidine, pyrimidine, or benzyl moieties while maintaining the favorable allosteric binding mode.

hERG Liability Assessment Tool for NNRTI Leads

Integrate the compound into hERG channel binding assays as a representative piperidinyl urea chemotype control. Based on QSAR findings that this structural class inherently trends toward hERG activity (Q² > 0.8) [4], the compound can be used to calibrate assay sensitivity and benchmark the off-target cardiac safety profile of new NNRTI leads.

Application
Selection Property
Validation Focus
Mutant-Coverage SAR Probe
N-benzyl chemotype with reported retention against drug-resistant HIV-1 mutants
Inhibition profile across research-relevant mutant panels (K103N/Y181C, Y188L)
Structure-Guided Drug Design
Allosteric NNRTI binding mode validated by co-crystal structures of close analogs
Docking accuracy and rational modification of piperidine/pyrimidine moieties
hERG Liability Assessment
Class-level hERG/H3 activity prediction for piperidinyl urea chemotype
Ion-channel counterscreening integration in antiviral lead profiling
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